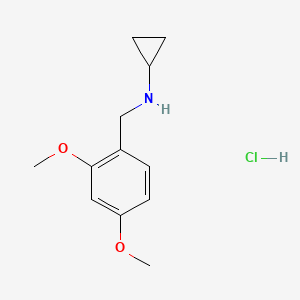![molecular formula C20H22N2O3 B4756355 methyl 4-{[4-(1-piperidinyl)benzoyl]amino}benzoate](/img/structure/B4756355.png)
methyl 4-{[4-(1-piperidinyl)benzoyl]amino}benzoate
説明
Methyl 4-{[4-(1-piperidinyl)benzoyl]amino}benzoate, also known as P4, is a synthetic compound that has gained attention in the scientific community for its potential use in cancer treatment.
作用機序
The mechanism of action of methyl 4-{[4-(1-piperidinyl)benzoyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of the proteasome, which is a complex of proteins that is responsible for the degradation of intracellular proteins. By inhibiting the proteasome, methyl 4-{[4-(1-piperidinyl)benzoyl]amino}benzoate can induce cell death in cancer cells.
Biochemical and Physiological Effects:
methyl 4-{[4-(1-piperidinyl)benzoyl]amino}benzoate has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. methyl 4-{[4-(1-piperidinyl)benzoyl]amino}benzoate has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, methyl 4-{[4-(1-piperidinyl)benzoyl]amino}benzoate has been shown to induce oxidative stress in cancer cells, which can lead to cell death.
実験室実験の利点と制限
One advantage of using methyl 4-{[4-(1-piperidinyl)benzoyl]amino}benzoate in lab experiments is that it has been shown to be effective in inducing cell death in various cancer cell lines. Additionally, methyl 4-{[4-(1-piperidinyl)benzoyl]amino}benzoate is relatively easy to synthesize, which makes it a cost-effective option for research. However, one limitation of using methyl 4-{[4-(1-piperidinyl)benzoyl]amino}benzoate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.
将来の方向性
There are several future directions for research on methyl 4-{[4-(1-piperidinyl)benzoyl]amino}benzoate. One direction is to further investigate its mechanism of action, which could lead to the development of more effective cancer treatments. Another direction is to study the potential use of methyl 4-{[4-(1-piperidinyl)benzoyl]amino}benzoate in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, research could focus on developing more efficient synthesis methods for methyl 4-{[4-(1-piperidinyl)benzoyl]amino}benzoate, which could make it more accessible for research and potential clinical use.
Conclusion:
In conclusion, methyl 4-{[4-(1-piperidinyl)benzoyl]amino}benzoate is a synthetic compound that has shown promise in cancer treatment. Its anti-cancer properties, including its ability to induce cell death and inhibit cancer cell migration and invasion, make it a potential option for cancer therapy. While there are still limitations and unknowns regarding its use, continued research on methyl 4-{[4-(1-piperidinyl)benzoyl]amino}benzoate could lead to the development of more effective cancer treatments in the future.
科学的研究の応用
Methyl 4-{[4-(1-piperidinyl)benzoyl]amino}benzoate has been studied extensively for its potential use in cancer treatment. Research has shown that methyl 4-{[4-(1-piperidinyl)benzoyl]amino}benzoate has anti-cancer properties and can induce cell death in various cancer cell lines, including breast, lung, and colon cancer. methyl 4-{[4-(1-piperidinyl)benzoyl]amino}benzoate has also been shown to inhibit cancer cell migration and invasion, which are important processes in the metastasis of cancer.
特性
IUPAC Name |
methyl 4-[(4-piperidin-1-ylbenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-20(24)16-5-9-17(10-6-16)21-19(23)15-7-11-18(12-8-15)22-13-3-2-4-14-22/h5-12H,2-4,13-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDJXUHJAMRXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-({[4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-dimethyl-6-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4756284.png)
![N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methylbenzamide](/img/structure/B4756297.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4756306.png)
![2-{[4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4756320.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(2-methyl-4-nitrophenyl)urea](/img/structure/B4756327.png)


![N-(4-ethoxyphenyl)-2-(4-oxo-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4756332.png)

![3,5-bis(difluoromethyl)-1-[(2-methoxyphenoxy)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4756344.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B4756347.png)
![butyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B4756352.png)
![5-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4756360.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B4756367.png)